molecular formula C5H9Cl2N3 B2848547 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 663941-74-0

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B2848547
CAS No.: 663941-74-0
M. Wt: 182.05
InChI Key: ULEGLAXBKRBPHR-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of 4-chloropyrazole with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the chlorine atom on the pyrazole ring. This chlorine atom can participate in unique substitution reactions, allowing for the synthesis of a diverse range of derivatives with potentially novel biological activities .

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEGLAXBKRBPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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